molecular formula C10H17NO7 B3093298 Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate CAS No. 1242267-76-0

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate

Cat. No.: B3093298
CAS No.: 1242267-76-0
M. Wt: 263.24 g/mol
InChI Key: XNCQEIAVFDGDQA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate (CAS: 1242267-76-0) is an oxetane-based compound with an aminomethyl substituent and an oxalate counterion. Its molecular structure comprises a strained oxetane ring (a four-membered oxygen-containing heterocycle) substituted with an aminomethyl group and an ethyl acetate moiety. The oxalate salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications . The compound is synthesized via nucleophilic substitution or ring-opening reactions, common strategies for oxetane derivatives .

Key properties:

  • Purity: ≥95% (as per commercial suppliers) .
  • Applications: Used as a peptidomimetic building block in drug discovery, leveraging the oxetane ring’s bioisosteric properties to improve metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2H2O4/c1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2-6,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQEIAVFDGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions. One common method involves the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through nucleophilic substitution reactions. For example, an oxetane derivative with a leaving group (such as a halide) can be reacted with an amine to form the desired aminomethyl-substituted oxetane.

    Esterification: The esterification of the oxetane derivative with ethyl acetate can be achieved using standard esterification conditions, such as the use of an acid catalyst and heat.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the esterified oxetane derivative with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxetane ring can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other oxetane derivatives with modifications in substituents, counterions, or ester groups:

Compound Name CAS Number Substituents/Functional Groups Molecular Formula Purity Key Applications References
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate 1242267-76-0 Aminomethyl, oxalate counterion C₁₀H₁₇NO₇ 95% Peptidomimetics, drug intermediates
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate 1045709-38-3 Nitromethyl C₈H₁₃NO₅ 97% Intermediate for nitro reduction
Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate 1628682-21-2 4-Aminophenyl C₁₃H₁₇NO₃ 98% Aromatic drug scaffolds
Ethyl 2-amino-2-(oxolan-3-yl)acetate 87439-10-9 Oxolane (tetrahydrofuran) ring C₈H₁₅NO₃ N/A Conformational studies
3-(4-Bromophenyl)oxetan-3-amine 1349972-68-4 4-Bromophenyl C₉H₁₀BrNO 95% Halogenated intermediates

Key Differences and Implications

Substituent Effects: Aminomethyl (Target Compound): Enhances nucleophilicity for further functionalization (e.g., amide coupling) . The oxalate counterion improves crystallinity and handling . Nitromethyl (CAS 1045709-38-3): Serves as a precursor for amines via reduction but introduces instability due to the nitro group . Aryl Groups (e.g., 4-Aminophenyl): Increase aromatic interactions in drug-receptor binding but may reduce solubility .

Ring Size and Bioisosterism :

  • Oxetane (4-membered ring) vs. Oxolane (5-membered, CAS 87439-10-9): Oxetane’s higher ring strain increases reactivity and metabolic stability compared to oxolane .

Counterion Impact :

  • The oxalate salt in the target compound contrasts with free bases (e.g., 3-(4-Bromophenyl)oxetan-3-amine), offering improved solubility for aqueous reactions .

Stability and Reactivity

  • Oxetane Ring Stability : The target compound’s ring is less prone to acid-catalyzed opening compared to larger rings (e.g., oxolane) due to strain-induced resistance .
  • Nitro Group Limitations : Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate requires careful handling due to nitro group explosivity, limiting its industrial use .

Biological Activity

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1628682-21-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as a kinase inhibitor, impacting pathways involved in cell proliferation and survival. Kinases are critical in signaling pathways that regulate cellular functions and are often implicated in cancer progression .
  • Neuroprotective Effects : Some derivatives of oxetan compounds have shown neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Kinase InhibitionInhibits cell proliferation
NeuroprotectionReduces neuronal damage
AntimicrobialEffective against bacteria

Case Study 1: Kinase Inhibition

In a study examining various oxetan derivatives, this compound exhibited significant inhibition of specific kinases involved in oncogenic signaling pathways. This suggests a potential role in cancer therapy, particularly for tumors with overactive kinase signaling.

Case Study 2: Neuroprotective Effects

A research project focused on neurodegenerative diseases evaluated the neuroprotective effects of similar oxetan compounds. Results indicated that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for further exploration into their use for conditions like Alzheimer's disease.

Case Study 3: Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. This highlights its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate, and how do they influence its reactivity?

  • Methodological Answer : The compound contains an oxetane ring (a strained 4-membered oxygen heterocycle) fused with an aminomethyl group and an ethyl acetate moiety. The oxetane ring’s inherent ring strain (approximately 105–110 kJ/mol) enhances reactivity in nucleophilic ring-opening reactions, while the aminomethyl group provides a site for functionalization (e.g., via reductive amination or acylation) . The oxalate counterion improves crystallinity and stability, critical for isolation and characterization .

Q. What synthetic routes are reported for ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate derivatives?

  • Methodological Answer : A common approach involves nitro-Mannich reactions followed by hydrogenation. For example, (S)-propyl 2-((3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)amino)butanoate was synthesized by treating a nitrooxetane precursor with zinc powder and HCl in n-PrOH, achieving 28% yield after purification . Alternative routes include coupling oxetane-3-carboxylic acid derivatives with ethyl acetoacetate under Mitsunobu conditions .

Q. How can NMR spectroscopy distinguish between oxetane ring conformers in this compound?

  • Methodological Answer : The oxetane ring’s rigidity leads to distinct 1H^1H and 13C^{13}C NMR signals. For example, in related oxetane derivatives, protons on the oxetane ring appear as doublets of doublets (δ ~3.5–4.5 ppm) due to coupling with adjacent CH2_2 groups. The aminomethyl group’s protons resonate as broad singlets (δ ~2.5–3.0 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store at -20°C in airtight containers to prevent hydrolysis of the oxetane ring . Avoid exposure to strong acids or bases, which may induce ring-opening reactions .

Advanced Research Questions

Q. How can the low yield in nitro-Mannich reactions (e.g., 28% in ) be optimized for ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace Zn/HCl with Pd/C or Raney Ni under hydrogenation conditions to improve selectivity.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions.
  • DOE (Design of Experiments) : Use a factorial design to assess interactions between catalyst loading, solvent, and temperature .

Q. What analytical techniques are suitable for resolving contradictions in purity assessments of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-MS : Quantify impurities using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid).
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as done for ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .
  • Karl Fischer Titration : Measure residual water content, which may affect oxetane stability .

Q. How does the oxetane ring’s electronic environment influence its stability under basic conditions?

  • Methodological Answer : The oxetane’s electron-deficient oxygen atom increases susceptibility to nucleophilic attack. For example, in NaOH (pH >10), the ring opens via SN2 mechanisms to form a diol. Stability studies using TGA/DSC show decomposition onset at 120°C, correlating with ring strain release .

Q. What role does the oxalate counterion play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The oxalate ion enhances aqueous solubility (logP reduction by ~1.5 units) and facilitates salt formation for improved bioavailability. Comparative studies with hydrochloride salts show oxalate derivatives exhibit slower renal clearance, as seen in naftidrofuryl oxalate (t1/2_{1/2} = 6–8 hrs) .

Q. How can computational chemistry predict regioselectivity in functionalizing the aminomethyl group?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* to model transition states for acylation vs. alkylation.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF).
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes requiring primary amines for binding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
Reactant of Route 2
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate

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